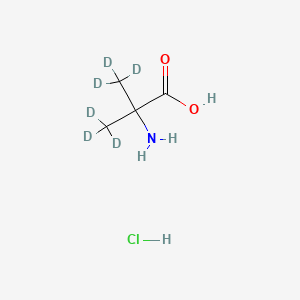

2-Methylalanine-d6 Hydrochloride

Description

Role of Deuterated Non-Proteinogenic Amino Acids in Investigating Complex Biological and Chemical Systems

Amino acids are broadly categorized into proteinogenic, which are the 22 types naturally encoded in the genome for protein synthesis, and non-proteinogenic amino acids (NPAAs), which are not. wikipedia.org NPAAs are a vast and diverse group of molecules that serve critical functions as metabolic intermediates, signaling molecules, and components of natural products like antibiotics. wikipedia.orgmdpi.com They can be found in nature or synthesized in the laboratory to act as drugs, catalysts, or specialized biochemical tools. wikipedia.orgmdpi.com

The strategic deuteration of NPAAs—the replacement of specific hydrogen atoms with deuterium (B1214612)—creates powerful tools for scientific investigation. Deuterated amino acids are particularly valuable in biochemistry for evaluating enzyme mechanisms and tracking metabolites through biosynthetic pathways. nih.gov One of the key advantages of deuteration is in protein NMR analysis; selective deuteration can attenuate specific signals, which simplifies complex spectra and improves resolution, allowing for a clearer structural analysis. nih.gov The synthesis of selectively deuterated amino acids is a focus of modern chemistry, as it provides researchers with customized molecules to probe biological systems with high precision. nih.gov These labeled compounds can be incorporated into peptides and proteins, creating novel structures with unique properties or acting as tracers to follow their fate within a cell. mdpi.com

Overview of 2-Methylalanine-d6 Hydrochloride as a Key Research Tool and Labeled Analogue

This compound is the deuterated, hydrochloride salt form of the non-proteinogenic amino acid 2-methylalanine (also known as 2-aminoisobutyric acid or AIB). pharmaffiliates.comwikipedia.org As a labeled analogue, its primary utility in research stems from the six deuterium atoms that replace the hydrogens on its two methyl groups. This isotopic labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. mdpi.comnih.gov By adding a known quantity of the deuterated standard to a sample, researchers can achieve highly accurate and precise quantification of its non-deuterated counterpart, 2-methylalanine, correcting for variations during sample preparation and analysis. mdpi.com

The parent compound, 2-methylalanine, is known to be metabolized by certain bacteria, which can convert it into products like acetone (B3395972) and carbon dioxide. nih.govnih.gov Research using this compound can help trace the specific metabolic fate of the AIB backbone in various biological systems. Its structural properties, particularly the gem-dimethyl group, make it a strong helix inducer in peptides, a feature that is of significant interest in protein engineering and structural biology. wikipedia.org The deuterated form serves as a precise tool for researchers studying the uptake, metabolism, and structural influence of this unique amino acid. nih.goviaea.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50348-93-1 scbt.com |

| Molecular Formula | C₄H₄D₆ClNO₂ scbt.com |

| Molecular Weight | 145.62 g/mol scbt.com |

| Synonyms | α-Aminoisobutyric-d6 Acid Hydrochloride, AIB-d6 HCl, 2-Aminoisobutyric-d6 Acid Hydrochloride |

| Parent Compound | 2-Methylalanine (2-Aminoisobutyric Acid) wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10ClNO2 |

|---|---|

Molecular Weight |

145.62 g/mol |

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3; |

InChI Key |

QFHPUEPQOHXZSF-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl |

Canonical SMILES |

CC(C)(C(=O)O)N.Cl |

Origin of Product |

United States |

Applications in State of the Art Spectroscopic and Spectrometric Research Methodologies

Utility in Mass Spectrometry-Based Quantitative Analysis and Profiling

Mass spectrometry (MS) has become an indispensable technique for the detection and quantification of molecules in complex biological samples. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in MS-based methods. 2-Methylalanine-d6 Hydrochloride, with its six deuterium (B1214612) atoms, serves as an ideal internal standard for its non-labeled counterpart, 2-methylalanine (also known as α-aminoisobutyric acid).

Application in Metabolic Flux Analysis (MFA) and Metabolomics Studies

Metabolic Flux Analysis (MFA) is a technique used to elucidate the rates of metabolic reactions in a biological system. This is often achieved by introducing a stable isotope-labeled substrate (a tracer) into a cell culture or organism and tracking the incorporation of the isotope into various metabolites. nih.gov The resulting labeling patterns provide a detailed map of metabolic pathway activity.

While direct studies utilizing this compound as a tracer in MFA are not extensively documented in publicly available literature, its potential in studying the metabolism of branched-chain amino acids and related pathways is significant. For instance, a study on the bacterial metabolism of 2-methylalanine revealed that it is metabolized to acetone (B3395972) and carbon dioxide, a process dependent on pyridoxal (B1214274) phosphate. rsc.org In such a study, this compound could be used as a tracer to follow the metabolic fate of the carbon skeleton and methyl groups of 2-methylalanine.

In the broader field of metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, this compound serves as an essential internal standard for the accurate quantification of 2-methylalanine. Altered levels of 2-methylalanine (α-aminoisobutyric acid) have been associated with certain physiological and pathological states, making its precise measurement crucial. researchgate.net

The following table summarizes the key properties of this compound relevant to its application in mass spectrometry.

| Property | Value |

| Chemical Formula | C4H4D6ClNO2 |

| Molecular Weight | 145.62 g/mol |

| CAS Number | 50348-93-1 |

| Synonyms | 2-Aminoisobutyric acid-d6 HCl, α-Methylalanine-d6 HCl |

Integration into Quantitative Proteomics Workflows, Including SILAC Technology

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. In SILAC, cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) form of an essential amino acid. This leads to the incorporation of the labeled amino acid into all newly synthesized proteins. By combining protein lysates from cells grown in the different media, the relative abundance of proteins can be accurately quantified by mass spectrometry.

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, the methodology can be extended to other amino acids. Although there is no direct evidence in the available literature of this compound being used in SILAC, the principle allows for its potential application in specialized proteomics studies. For instance, if a researcher were interested in proteins that specifically incorporate non-proteinogenic amino acids like 2-methylalanine, a SILAC approach using its labeled and unlabeled forms could be devised.

The primary role of isotopically labeled amino acids in proteomics remains as internal standards for the absolute quantification of proteins and peptides, a technique complementary to relative quantification methods like SILAC. researchgate.net

Method Development and Optimization for Mass Spectrometric Detection

The development of robust and sensitive analytical methods is crucial for the reliable quantification of biomolecules. The availability of this compound facilitates the development and validation of mass spectrometric methods for the analysis of 2-methylalanine.

For example, a study focused on the quantification of the impurity 2-aminoisobutyric acid in a bulk drug substance utilized hydrophilic interaction chromatography (HILIC) with fluorescence detection. nih.govnih.gov While this study did not use mass spectrometry, it highlights the need for analytical methods for this compound. In a mass spectrometry-based method, this compound would be the ideal internal standard to ensure accuracy and precision, helping to overcome matrix effects and variations in ionization efficiency. The development of such a method would involve optimizing chromatographic separation, mass spectrometer parameters (such as precursor and product ion selection), and sample preparation procedures.

Contributions to Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. Deuterium labeling is a widely used strategy in NMR studies of proteins and other biomolecules to simplify complex spectra and enable the study of larger systems.

Deuterium Labeling for Simplification of 1H NMR Spectra and Resonance Assignment

Proton (¹H) NMR spectra of large biomolecules are often crowded and difficult to interpret due to extensive signal overlap. Replacing protons with deuterons (²H) at specific positions in a molecule can dramatically simplify the ¹H NMR spectrum, as deuterons are effectively "silent" under typical ¹H NMR experimental conditions. nih.gov

Studies on peptides containing α-aminoisobutyric acid have utilized ¹H NMR to investigate their conformation. The use of a deuterated analogue like 2-Methylalanine-d6 in such studies would aid in confirming resonance assignments and provide a clearer picture of the peptide's structure. Furthermore, the development of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) has made it possible to study very large proteins and protein complexes by focusing on the signals from methyl groups. nih.gov Specific labeling of alanine (B10760859) residues with ¹³C and ²H has been shown to be a valuable tool in this context. nih.gov

Utilization in Advanced Multi-Nuclear NMR Experiments (e.g., 13C, 15N NMR) for Comprehensive Analysis

The incorporation of deuterium in this compound significantly influences its properties in Nuclear Magnetic Resonance (NMR) spectroscopy, providing distinct advantages in multi-nuclear experiments such as ¹³C and ¹⁵N NMR. While direct detection of deuterium provides specific structural information, its primary utility in these experiments often lies in its indirect effects on the spectra of other nuclei.

In ¹³C NMR, the presence of deuterium atoms on the methyl groups of this compound leads to observable isotopic shifts and changes in relaxation times for the neighboring quaternary carbon. These effects can be exploited to differentiate the labeled compound from its non-deuterated counterpart in complex mixtures. The carbon-deuterium (C-D) bond has a different vibrational frequency and bond length compared to a carbon-hydrogen (C-H) bond, which alters the electronic environment of the carbon nucleus and results in a small but measurable shift in its resonance frequency. researchgate.net This isotopic shift is a powerful tool for assigning signals in intricate spectra.

For ¹⁵N NMR, the application of this compound can be particularly insightful. The nitrogen nucleus is sensitive to its local electronic environment, which is influenced by the surrounding atoms. The substitution of protons with deuterium in the methyl groups can lead to changes in the ¹⁵N chemical shift. These shifts, although often small, can be detected with modern high-field NMR spectrometers. In studies of amides and other nitrogen-containing compounds, ¹⁵N NMR chemical shifts are used to probe electronic structure and bonding. rsc.org The use of deuterated compounds can help in resolving overlapping signals and in studying intermolecular interactions, as deuterium substitution can affect hydrogen bonding patterns.

The choice of solvent, such as DMSO-d6 or CDCl3, can also influence the observed chemical shifts in both ¹³C and ¹⁵N NMR, a factor that researchers must consider when comparing spectra. rsc.orghmdb.caresearchgate.netnmrwiki.org

Table 1: Illustrative ¹³C and ¹⁵N NMR Data Considerations

| Nucleus | Parameter | Effect of Deuteration (d6) | Research Implication |

| ¹³C | Chemical Shift | Isotope shift observed for the quaternary carbon. | Aids in signal assignment and differentiation from the non-labeled compound. |

| Relaxation Time (T1) | Can be altered due to the different spin and quadrupole moment of deuterium. | Provides information on molecular dynamics. | |

| ¹⁵N | Chemical Shift | Small shifts may be induced due to changes in the electronic environment. | Useful for probing subtle structural and electronic changes. |

| Coupling Constants | J-couplings between ¹⁵N and deuterium will be smaller than with protons. | Can simplify complex coupling patterns in the spectrum. |

Application in NMR-Based Mechanistic Probing and Kinetic Studies

The isotopic labeling in this compound is a powerful asset for elucidating reaction mechanisms and studying reaction kinetics using NMR spectroscopy. The deuterium atoms serve as a "silent" label from a proton NMR perspective, allowing for the simplification of complex spectra and the clear observation of signals from non-deuterated reactants, intermediates, and products.

In mechanistic studies, deuterium labeling helps track the fate of specific parts of a molecule throughout a chemical transformation. By comparing the NMR spectra of reactions conducted with and without the deuterated analogue, researchers can determine which positions in the molecule are involved in bond-making and bond-breaking steps.

For kinetic studies, the distinct NMR signals of the deuterated and non-deuterated species allow for their simultaneous monitoring over time. This is particularly advantageous for studying isotope effects, where the rate of a reaction can differ when a hydrogen atom is replaced by deuterium. The measurement of kinetic isotope effects (KIEs) provides profound insights into the transition state of a reaction.

Interfacing with Advanced Chromatographic Techniques for High-Resolution Separations

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Standards

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound, after appropriate derivatization to increase its volatility, serves as an excellent internal standard for the quantification of its non-deuterated counterpart, 2-methylalanine, and other related amino acids. nih.govnist.govnih.gov The use of stable isotope-labeled internal standards is a gold-standard technique in quantitative mass spectrometry. chromatographyonline.com

The key advantages of using a deuterated standard like this compound in GC-MS include:

Similar Chemical and Physical Properties: The deuterated and non-deuterated forms exhibit nearly identical chromatographic behavior, meaning they co-elute or elute very closely from the GC column. researchgate.netnih.gov This minimizes variations in retention time due to matrix effects or instrumental drift.

Correction for Sample Loss: Any loss of the analyte during sample preparation and injection will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. nih.gov

Distinct Mass-to-Charge Ratio (m/z): In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte due to its higher mass. This allows for selective and sensitive detection and quantification, even in complex matrices. semanticscholar.org

The derivatization step is crucial for the GC-MS analysis of amino acids. nist.govnih.gov Common derivatization reagents include silylating agents or chloroformates, which convert the non-volatile amino acids into more volatile esters and amides suitable for gas chromatography. nih.gov

Table 2: GC-MS Parameters for Amino Acid Analysis using a Deuterated Standard

| Parameter | Description | Typical Value/Setting |

| Derivatization Agent | Converts amino acids to volatile derivatives. | Pentafluoropropionic anhydride (B1165640) (PFPA) / Ethyl Chloroformate |

| GC Column | Separates the derivatized compounds. | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Generates ions for mass analysis. | Electron Ionization (EI) or Chemical Ionization (CI) |

| MS Detection Mode | Selectively monitors specific ions. | Selected Ion Monitoring (SIM) |

| Internal Standard | This compound | Spiked into the sample before preparation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Biological and Chemical Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like amino acids in complex biological and chemical matrices. mtoz-biolabs.comnih.gov The use of this compound as an internal standard in LC-MS offers similar advantages to its use in GC-MS, ensuring high accuracy and precision in quantitative analyses. thermofisher.comwikipedia.org

LC-MS methods for amino acid analysis can be broadly categorized into two approaches:

Derivatization followed by Reversed-Phase LC-MS: In this method, amino acids are derivatized to make them more hydrophobic, allowing for their separation on reversed-phase columns. mdpi.com This approach often provides excellent chromatographic resolution and sensitivity.

Underivatized Analysis using HILIC-MS or Ion-Pairing Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like amino acids without derivatization. researchgate.netnih.gov Ion-pairing agents can also be added to the mobile phase to improve the retention of amino acids on reversed-phase columns.

In both approaches, this compound co-elutes with the unlabeled 2-methylalanine and is differentiated by the mass spectrometer. This allows for robust quantification, compensating for matrix effects and variations in ionization efficiency, which can be significant in complex samples like plasma, urine, and cell extracts. thermofisher.comsigmaaldrich.comresearchgate.netnih.gov

Table 3: LC-MS Approaches for Amino Acid Analysis with Deuterated Standards

| LC-MS Approach | Principle | Advantages |

| Derivatization-RP-LC-MS | Chemical modification to increase hydrophobicity for separation on a reversed-phase column. | High sensitivity and good chromatographic separation. |

| HILIC-MS | Separation of polar analytes on a polar stationary phase without derivatization. | Simpler sample preparation, suitable for polar metabolites. |

| Ion-Pairing-RP-LC-MS | Addition of an ion-pairing reagent to the mobile phase to retain polar analytes on a reversed-phase column. | Good retention for a wide range of amino acids. |

In Depth Investigations into Biological and Chemical Mechanistic Pathways Facilitated by Deuterium Labeling

Elucidation of Amino Acid Metabolism and Cellular Transport Mechanisms

Deuterium-labeled compounds are invaluable for tracing the journey of molecules within biological systems, helping to unravel metabolic pathways and transport mechanisms. thalesnano.comacs.org The stability of the carbon-deuterium bond allows researchers to follow the labeled molecule through various biochemical transformations without altering the fundamental biological processes.

2-Methylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins. researchgate.netnih.gov While not incorporated into proteins, these unique amino acids play diverse roles in nature, including acting as signaling molecules, defense compounds, and intermediates in metabolic pathways. researchgate.net Understanding their metabolic fate is crucial for a complete picture of cellular biochemistry.

The use of 2-Methylalanine-d6 allows researchers to track its absorption, distribution, and transformation within a model organism or cellular system. For instance, studies on the metabolism of 2-methylalanine in bacteria have shown its conversion to acetone (B3395972) and carbon dioxide. nih.gov By using the deuterated form, researchers can definitively identify the metabolic products through techniques like mass spectrometry, confirming the metabolic pathway. The heavier mass of the deuterium-labeled products makes them easily distinguishable from their unlabeled counterparts.

The metabolic fate of any amino acid is largely determined by its chemical nature, classifying it as ketogenic, glucogenic, or both. mdpi.com Ketogenic amino acids are catabolized to acetyl-CoA, a precursor for ketone bodies and fatty acids, while glucogenic amino acids can be converted to glucose. mdpi.com By tracing the deuterium (B1214612) label from 2-Methylalanine-d6, researchers can determine into which metabolic pool its carbon skeleton is directed.

Cellular transport of amino acids is a complex process mediated by a variety of transport proteins in the cell membrane. nih.govyoutube.com These transporters can be highly specific, recognizing and moving only certain amino acids. By introducing 2-Methylalanine-d6 to a cellular system, scientists can monitor its uptake and determine which transport systems are involved. The use of isotopically labeled compounds helps to distinguish the transport of the specific amino acid from the general flux of other molecules across the cell membrane.

Enzymes are highly specific catalysts for biochemical reactions. youtube.com Deuterium labeling is a key technique for studying the mechanisms of these reactions. nih.gov In the case of 2-methylalanine, which is known to be metabolized by certain bacterial enzymes, 2-Methylalanine-d6 can be used to probe the enzyme's active site and the chemical steps of the transformation.

One studied reaction is the pyridoxal (B1214274) phosphate-dependent metabolism of 2-methylalanine, which results in the formation of acetone and carbon dioxide. nih.gov The reaction is believed to involve the transfer of the amino group to pyridoxal phosphate. Using 2-Methylalanine-d6, researchers can analyze the kinetic isotope effect (see section 4.2) to understand which steps in the reaction are the slowest and therefore rate-limiting. This provides insight into the transition state of the reaction, the highest-energy point along the reaction pathway.

Furthermore, the analysis of the products using techniques like NMR spectroscopy can reveal the stereochemical outcome of the reaction, showing how the enzyme orients the substrate in its active site. The presence and position of the deuterium atoms can provide precise information about bond-breaking and bond-forming events during the catalytic cycle.

The study of such enzyme-catalyzed reactions is not limited to understanding the metabolism of 2-methylalanine itself. It also provides fundamental knowledge about the broader classes of enzymes that act on amino acids, such as aminotransferases and decarboxylases.

Exploration of Isotope Effects in Reaction Kinetics and Thermodynamic Analyses

The difference in mass between hydrogen and deuterium leads to a difference in the zero-point vibrational energy of a chemical bond. pharmacy180.com A bond to the heavier deuterium atom has a lower zero-point energy, meaning more energy is required to break it. pharmacy180.com This phenomenon gives rise to the kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution. chem-station.com The KIE is a powerful tool for investigating reaction mechanisms. pharmacy180.com

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. pharmacy180.comprinceton.edu For the C-H bond, the theoretical maximum kH/kD (the ratio of the rate constant for the reaction with the light isotope to that with the heavy isotope) is around 7 at room temperature. epfl.ch A large observed PKIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. pharmacy180.com

In the context of 2-Methylalanine-d6, a PKIE would be expected in reactions where a C-D bond of one of the methyl groups is broken in the rate-determining step. For example, in the enzymatic degradation of 2-methylalanine, if the initial step involves the abstraction of a hydrogen atom from a methyl group by an enzyme, a significant PKIE would be observed when comparing the reaction rates of 2-methylalanine and 2-Methylalanine-d6.

A secondary kinetic isotope effect (SKIE) occurs when the bond to the isotopically labeled atom is not broken in the rate-determining step, but the isotopic substitution is at a position close to the reacting center. princeton.eduwikipedia.org SKIEs are typically much smaller than PKIEs, with kH/kD values usually ranging from 0.7 to 1.5. pharmacy180.comwikipedia.org They arise from changes in the vibrational frequencies of the C-H/C-D bonds as the reaction proceeds from the reactant to the transition state. princeton.edu

SKIEs can provide valuable information about changes in hybridization at the carbon atom. For example, a normal SKIE (kH/kD > 1) is often observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state. princeton.edu Conversely, an inverse SKIE (kH/kD < 1) is typical for a change from sp2 to sp3 hybridization. princeton.edu For 2-Methylalanine-d6, an SKIE might be observed in a reaction where the amino group is the primary site of reaction, but the presence of the deuterium atoms on the methyl groups influences the stability of the transition state.

Table 1: Representative Kinetic Isotope Effects in Amino Acid Reactions

| Reaction Type | Isotopically Labeled Substrate | Observed kH/kD | Interpretation |

|---|---|---|---|

| Enzymatic Dehydrogenation of D-Alanine | [2-D]d-alanine | 9.1 ± 1.5 (at low pH) | Primary KIE, indicating C-H bond cleavage is rate-limiting. nih.govresearchgate.net |

| Enzymatic Dehydrogenation of D-Alanine | [2-D]d-alanine | 2.3 ± 0.3 (at high pH) | Smaller primary KIE, suggesting C-H bond cleavage is only partially rate-limiting. nih.govresearchgate.net |

| Enolase-catalyzed dehydration | [2-D]2-phosphoglycerate | Significant | Primary KIE, supporting a stepwise mechanism where proton abstraction is a key step. nih.gov |

Deuterium labeling is an elegant method for tracing the stereochemical course of a reaction. researchgate.net By selectively placing deuterium atoms in a molecule, it is possible to follow their fate and determine whether a reaction proceeds with retention or inversion of configuration at a stereocenter.

While 2-methylalanine itself is achiral, its interactions with chiral environments, such as the active site of an enzyme, can be stereospecific. The use of stereospecifically deuterated analogs of 2-methylalanine could provide detailed information about how the enzyme distinguishes between the two methyl groups.

Furthermore, deuterium labeling can help to distinguish between different possible reaction pathways. thalesnano.com For example, if a reaction can proceed through two different intermediates, the distribution of the deuterium label in the final products can reveal which pathway was followed. This is particularly useful in complex reaction networks where multiple transformations can occur simultaneously.

The combination of kinetic isotope effects and stereochemical probing with deuterium-labeled compounds like 2-Methylalanine-d6 provides a powerful and detailed picture of reaction mechanisms that would be difficult to obtain through other methods.

Strategic Role in Chemical Biology, Supramolecular Chemistry, and Materials Science Research

Integration into Peptide and Polymer Synthesis for Conformational and Dynamic Studies

The incorporation of 2-Methylalanine and its isotopically labeled variants into peptide and polymer chains is a key strategy for influencing and studying their three-dimensional structures. The gem-dimethyl group of the parent amino acid, α-aminoisobutyric acid (Aib), sterically constrains the peptide backbone, making it a potent inducer of helical structures, particularly the 3₁₀-helix. uwlax.eduwikipedia.org This property is exploited to create stable, predictable secondary structures in synthetic peptides.

Research has demonstrated the synthesis of homo-chiral peptides from deuterium- and ¹³C-isotope-labeled α-aminoisobutyric acids. researchgate.net Conformational studies of these labeled homopeptides using techniques like circular dichroism (CD) spectroscopy and X-ray crystallography have confirmed their preference for forming 3₁₀-helical structures. researchgate.net By replacing standard amino acids with 2-Methylalanine-d6, researchers can introduce a spectroscopic probe to study the flexibility and solvent accessibility of different parts of a helical peptide. For instance, studies on short helical polymers of Aib have used deuterated solvents to monitor the exchange rate of amide protons, revealing that the N-terminus of the helix is more flexible and susceptible to destabilization with increased temperature. uwlax.edu The deuterium (B1214612) atoms in 2-Methylalanine-d6 Hydrochloride provide a silent background in ¹H NMR spectroscopy, simplifying complex spectra and allowing for a more precise analysis of the conformation and dynamics of the peptide or polymer. pnas.org

Applications in the Development of Novel Analytical Assays and Research Probes

The primary application of this compound lies in its use as an internal standard and research probe in advanced analytical techniques. The six deuterium atoms on the methyl groups create a distinct mass shift compared to the unlabeled compound, making it an ideal tool for mass spectrometry-based quantification assays.

In the field of proteomics and metabolomics, stable isotope labeling is a cornerstone for accurate analysis. Deuterium labeling with compounds like heavy water (D₂O) or labeled amino acids enables the tracking of metabolic pathways and the measurement of protein turnover rates on a proteome-wide scale. nih.govbiorxiv.org By incorporating known quantities of 2-Methylalanine-d6 into a biological sample, it can serve as a precise internal standard for quantifying its non-deuterated counterpart or other related analytes. This approach is critical for understanding cellular physiology and the response to various stimuli. biorxiv.org Furthermore, the use of deuterated amino acids is instrumental in nuclear magnetic resonance (NMR) spectroscopy for studying large proteins and protein complexes. nmr-bio.com The deuterium substitution simplifies complex proton NMR spectra and reduces signal broadening, thereby enhancing spectral resolution and sensitivity. pnas.orgsigmaaldrich.com This allows for more detailed investigations into protein folding, dynamics, and interactions. nmr-bio.com

Research on Protein Dynamics and Ligand-Protein Interactions via Deuterium Labeling Strategies

Understanding the dynamic nature of proteins and their interactions with ligands is fundamental to drug discovery and molecular biology. rsc.orgnih.gov Deuterium labeling is a powerful, non-invasive strategy to probe these intricate processes. nih.govnih.gov The selective incorporation of deuterated amino acids, such as the parent structure of 2-Methylalanine-d6, into proteins allows for detailed studies using NMR spectroscopy. sigmaaldrich.comnih.gov

This isotopic labeling simplifies complex NMR spectra, enabling researchers to focus on specific regions of a protein. nih.gov For example, site-specific deuterium labeling of methyl groups is an excellent method for probing protein dynamics. sigmaaldrich.com This "methyl-TROSY" technique has revolutionized the study of large proteins and their complexes, allowing for the characterization of systems approaching 1 megadalton in size. rsc.org By observing the changes in the NMR signals of the deuterated sites upon ligand binding, scientists can map the binding interface, determine the binding affinity, and gain insights into the conformational changes that occur during the interaction. nih.govnih.gov The information gleaned from these studies is crucial for the rational design of new therapeutic agents. researchgate.netajol.info

Use in Studies of Self-Assembly and Supramolecular Structures

The self-assembly of amino acids and peptides into ordered supramolecular structures is a rapidly growing area of research with applications in materials science and nanotechnology. Aromatic amino acids, for instance, are known to self-assemble into well-defined fibrillar structures reminiscent of amyloid fibrils. nih.govresearchgate.net The study of these processes often involves modifying the amino acid building blocks to control and probe the resulting structures.

Emerging Research Frontiers and Methodological Advancements

Development of Innovative Derivatization Reagents and Protocols for Isotopic Analogs

The sensitivity and specificity of analytical methods, particularly liquid chromatography-mass spectrometry (LC/MS), are often enhanced through chemical derivatization. This process involves chemically modifying an analyte to improve its chromatographic behavior, ionization efficiency, or detection characteristics. For isotopic analogs, the development of innovative derivatization reagents and protocols is a key area of research, aiming to maximize the information obtained from studies employing these labeled compounds.

A significant advancement in this area is the concept of isotope-coded derivatization (ICD). nih.gov This strategy involves the use of reagents that exist in two or more isotopic forms (e.g., a light, non-deuterated form and a heavy, deuterated form). When a sample and a standard are derivatized with the light and heavy reagents, respectively, they can be mixed and analyzed together. The resulting mass spectra show characteristic isotopic doublets, which simplifies quantification and can help to distinguish the analyte from background noise. researchgate.net This approach effectively minimizes matrix effects and compensates for variations in instrument response. nih.gov

Recent research has focused on creating novel derivatization reagents with enhanced properties. For instance, new Girard-type reagents have been designed as charged isobaric mass tags for the non-targeted profiling of aldehydes. researchgate.net These reagents react with carbonyl groups to form hydrazones, introducing a permanently charged moiety that improves ionization efficiency in electrospray ionization (ESI) mass spectrometry. When used as an isotopic pair (e.g., d0 and d5), they produce a unique mass difference (Δm/z = 5 Da), allowing for the confident identification of aldehyde-containing metabolites in complex mixtures through neutral loss scanning. researchgate.net This methodology has been successfully applied to discover previously undetected aldehyde congeners in natural products. researchgate.net

Other established reagents continue to be adapted and optimized for new applications. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, or FDAA), a well-known chiral derivatizing agent for amino acids, has seen renewed interest and new approaches for its use with other classes of molecules, such as α-hydroxy acids. nih.govresearchgate.net The reaction conditions for various derivatizing agents, such as o-phthalaldehyde (B127526) (OPA) with chiral thiols for primary amines and Edman-type reagents for both primary and secondary amines, are continuously being refined to improve reaction efficiency and product stability. nih.gov These advancements in derivatization are crucial for expanding the scope and power of studies utilizing isotopic analogs like 2-Methylalanine-d6 Hydrochloride.

High-Throughput Methodologies and Automation in Isotope-Labeled Research

The demand for analyzing large numbers of samples in fields such as metabolomics, environmental science, and drug discovery has driven the development of high-throughput methodologies and automation. Integrating isotopic labeling with these automated platforms significantly enhances research efficiency and data quality.

Automation is increasingly being applied to the entire analytical workflow, from sample preparation to data analysis. For example, automated column chemistry systems have been developed for the rapid purification of elements for isotopic analysis. researchgate.net These systems use autosamplers and valve systems to perform ion-exchange chromatography, eluting the purified sample directly into a mass spectrometer. researchgate.net This approach dramatically reduces manual labor and the potential for cross-contamination, enabling the analysis of over 100 samples per week with high precision. researchgate.net Similarly, methods for the high-throughput extraction of elements like strontium from various water matrices have been optimized using disposable parts and adjusted elution chemistry for fast and reliable isotopic analysis by multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). researchgate.net

In the realm of metabolomics, high-throughput screening of reactive metabolites has been achieved by combining stable-isotope trapping with mass spectrometry. nih.gov In this method, a mixture of a trapping agent (like glutathione) and its stable-isotope labeled counterpart is used to capture reactive metabolites. The resulting samples can be analyzed rapidly by direct injection into the mass spectrometer, with computer-assisted pattern recognition automatically detecting the unique isotopic signature of the trapped adducts. nih.gov This allows for the ultrafast and automated detection of potentially toxic metabolites. nih.gov

Furthermore, advancements in elemental analyzers coupled with isotope ratio mass spectrometers have enabled the simultaneous measurement of the elemental and isotopic compositions of nitrogen, carbon, and sulfur in a single sample. nih.gov Modifications to these systems have overcome previous analytical challenges, allowing for high-quality measurements with a throughput of over 75 unknown samples in a single run. nih.gov

| Methodology | Throughput | Key Advancements | Application | Reference |

| Automated Column Chemistry for Sr Isotopes | >100 samples/week | Automated sample loading and elution directly into MS; reduced memory effects. | Geochemical tracing, provenance studies | researchgate.net |

| High-Throughput Sr Extraction | 4-5 samples/hour (MS analysis) | Use of disposable parts to eliminate cross-contamination; optimized elution chemistry. | Tracking brine migration in carbon storage sites | researchgate.net |

| Automated Reactive Metabolite Screening | Ultrafast analyses via direct injection | Computer-assisted pattern recognition of unique isotopic MS signatures. | Drug discovery, toxicology | nih.gov |

| Simultaneous N, C, S Isotope Analysis | >75 unknowns/run | Modified elemental analyzer to overcome interferences and improve gas reduction. | Biogeochemistry, geological research | nih.gov |

This table summarizes the performance and key features of selected high-throughput methodologies used in isotope-labeled research.

Synergistic Integration of Computational Chemistry and Modeling with Deuterated Analogs for Predictive Research

The integration of computational chemistry and molecular modeling with experimental data from deuterated analogs represents a powerful synergy for predictive research. Computational tools can provide deep insights into molecular properties, reaction mechanisms, and biological activities, while experimental data from isotopic labeling studies can validate and refine these predictive models.

Computational chemistry plays a crucial role in modern drug discovery and materials science. bioduro.comnih.gov Techniques such as Density Functional Theory (DFT) and more advanced methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to calculate the electronic structure and energy of molecules. mit.edu However, these calculations can be computationally expensive. The advent of machine learning and neural networks is transforming this field. By training neural networks on data from high-accuracy quantum chemistry calculations, researchers can create models that predict molecular properties much faster and with greater accuracy than previous methods. mit.edu These models can predict not only the ground state energy but also excited-state properties, which are relevant for understanding optical and vibrational characteristics of molecules. mit.edu

In the context of deuterated analogs, computational models can be used to predict how isotopic substitution will affect molecular behavior. For example, gas-grain chemical codes are employed to model the formation and deuterium (B1214612) fractionation of molecules in interstellar environments. arxiv.org These models incorporate parameters for surface diffusion, including quantum tunneling of hydrogen and deuterium atoms, and reaction enthalpies to predict the abundance of deuterated species like CH₂DOH. arxiv.org The predictions can then be compared with observational data to refine the models and gain a better understanding of the underlying chemical and physical processes. arxiv.org

Furthermore, computational tools are essential for interpreting the large and complex datasets generated in modern analytical chemistry. acs.org In metabolomics, for instance, in silico tools can predict the possible biotransformation products of a parent compound. acs.org When combined with mass spectrometry data from studies using isotopically labeled compounds, these predictions can be confirmed by searching for the expected mass shifts and isotopic patterns. acs.org This integrated approach, combining predictive modeling with the empirical data provided by deuterated analogs like this compound, accelerates the identification of novel metabolites and the elucidation of metabolic pathways. nih.govrsc.org This synergy between computational and experimental approaches is a key frontier, offering a more detailed and predictive understanding of complex chemical and biological systems.

Q & A

Q. How to troubleshoot low recovery rates in solid-phase extraction (SPE) of this compound from plasma?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.